N-(4-amino-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Description
N-(4-amino-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H27N5O5S and its molecular weight is 461.54. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound, due to its complex structure, could be of interest in the development of novel pharmaceutical agents. Research in medicinal chemistry often focuses on compounds with unique structures as they may interact in specific ways with biological targets, such as enzymes or receptors. For example, compounds with a dihydropyrimidin-5-yl moiety have been explored for their potential as inhibitors of various enzymes or as anticancer agents due to their ability to interfere with cellular proliferation or DNA synthesis processes (Gangjee et al., 2005).
Enzyme Inhibition
Specific structural motifs within "N-(4-amino-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide" suggest potential for enzyme inhibition, particularly targeting enzymes involved in DNA synthesis and repair. The dihydropyrimidin moiety, for example, might mimic nucleotides, allowing these compounds to act as competitive inhibitors for enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase (TS), key targets in cancer chemotherapy (Gangjee et al., 2005).
Polymer Synthesis
Compounds with multiple functional groups, such as "this compound", have applications in polymer chemistry. These functional groups can serve as linkage points for polymerization, leading to novel polymeric materials with potential applications in drug delivery systems, biotechnology, and materials science. Research into polyamides containing nucleobase derivatives, for example, explores the incorporation of biologically relevant motifs into polymers, affecting their properties and interactions (Hattori & Kinoshita, 1979).
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5S/c1-12-6-8-26(9-7-12)16(27)11-32-21-24-18(22)17(20(29)25-21)23-19(28)13-4-5-14(30-2)15(10-13)31-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,23,28)(H3,22,24,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJJSDNJIINYLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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